Product packaging for (S)-4-Amino-4-phenylbutan-1-ol(Cat. No.:)

(S)-4-Amino-4-phenylbutan-1-ol

Cat. No.: B1510047
M. Wt: 165.23 g/mol
InChI Key: AGOPKBQSZNSGSA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-4-phenylbutan-1-ol (CAS 949096-34-8) is a chiral organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . This compound serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research . It belongs to the class of amphetamines and derivatives, specifically featuring a 1,2-aminoalcohol functional group, which is a common pharmacophore in medicinal chemistry . While not approved for therapeutic use, one of its stereoisomers, 3(S)-Amino-4-phenyl-butan-2(S)-ol, has been investigated for its interaction with the Gag-Pol polyprotein, a key target in HIV research . Researchers value this chiral amino alcohol for its potential in developing novel small molecules and its predicted favorable ADMET properties, including high human intestinal absorption and blood-brain barrier permeability . For research purposes, the compound is typically supplied as a solid. The hydrochloride salt (CAS 1810074-83-9) is also available for improved stability . To preserve quality, the free base should be stored in a dark place under an inert atmosphere at 2-8°C . This product is labeled with the GHS07 pictogram and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin, eye, and respiratory irritation . Researchers should handle with appropriate personal protective equipment and refer to the SDS for detailed safety protocols. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1510047 (S)-4-Amino-4-phenylbutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4S)-4-amino-4-phenylbutan-1-ol

InChI

InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1

InChI Key

AGOPKBQSZNSGSA-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCO)N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)N

Origin of Product

United States

Stereoselective Synthesis Methodologies for S 4 Amino 4 Phenylbutan 1 Ol

Strategies for Enantioselective Carbon-Nitrogen Bond Formation at the C-4 Position

A principal challenge in the synthesis of (S)-4-Amino-4-phenylbutan-1-ol is the stereocontrolled formation of the carbon-nitrogen bond at the C-4 stereocenter. This can be achieved by transforming a prochiral precursor into a chiral product with high enantioselectivity.

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination is a powerful method for producing chiral amines from prochiral ketones. This approach involves the reaction of a ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ by a chiral reducing agent or catalyst. For the synthesis of this compound, the precursor would be 4-oxo-4-phenylbutan-1-ol.

Recent advancements have highlighted the use of biocatalysts, such as reductive aminases (RedAms), which can operate under mild conditions with high stereoselectivity. nih.gov These enzymes, often sourced from fungi, utilize a cofactor like NAD(P)H to reduce the imine intermediate, affording the chiral primary amine with high enantiomeric excess (e.e.). nih.govfrontiersin.org Chemical catalysis offers another robust avenue, employing chiral catalysts such as SPINOL-derived borophosphates with a reducing agent like pinacolborane to achieve high enantioselectivity. nih.gov Similarly, chiral reagents prepared from borane (B79455) and polymer-supported amino alcohols have demonstrated success in the enantioselective reduction of oxime ethers to chiral amines. rsc.org

Table 1: Asymmetric Reductive Amination Strategies

Catalyst/Reagent Type Precursor Amine Source Reducing Agent Expected Outcome
Reductive Aminase (RedAm) 4-oxo-4-phenylbutan-1-ol Ammonia NAD(P)H (regenerated) High e.e. for (S)-amine
Chiral Borophosphate 4-oxo-4-phenylbutan-1-ol Ammonia Pinacolborane High e.e. for (S)-amine
Chiral Borohydride Reagent 4-oxo-4-phenylbutan-1-ol Hydroxylamine (forms oxime) Borane Complex Good to excellent e.e.

Chiral Auxiliary-Controlled Syntheses

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org An auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a precursor like 4-phenyl-4-butenoic acid to form a chiral amide. nih.gov The auxiliary then sterically directs the diastereoselective conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system. Alternatively, an enolate formed from a chiral imide could undergo diastereoselective electrophilic amination. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino acid, which can then be reduced to the target amino alcohol. The stereochemical outcome is dictated by the specific conformation of the auxiliary-enolate complex. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application

Chiral Auxiliary Auxiliary Class Key Transformation Removal Condition
(4R,5S)-4-methyl-5-phenyloxazolidinone Evans Oxazolidinone Diastereoselective enolate amination Acidic or basic hydrolysis
(1S,2S)-(+)-Pseudoephedrine Amino Alcohol Diastereoselective enolate alkylation/amination Strong acid hydrolysis
Camphorsultam Sulfonamide Diastereoselective Diels-Alder or alkylation Reductive or hydrolytic cleavage

Substrate-Controlled Diastereoselective Routes

In a substrate-controlled reaction, a pre-existing stereocenter in the starting material dictates the stereochemical outcome of a new stereocenter. This strategy is highly effective when a suitable chiral starting material is available. A relevant example is the transformation of N,N-dibenzyl-L-phenylalaninal, which already possesses the desired (S)-stereochemistry at the carbon bearing the phenyl group. nih.govunica.it

Although targeting a different amino alcohol, the principles demonstrated in the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol are directly applicable. nih.govunica.it A reaction, such as a three-component oxyhomologation, on the aldehyde of L-phenylalaninal proceeds via a Felkin-Anh model. unica.it The existing stereocenter directs the nucleophilic attack to create the new stereocenter with a predictable anti diastereoselectivity. unica.it This approach ensures that the absolute configuration of the starting material is effectively transferred to the product.

Table 3: Substrate-Controlled Synthesis Example

Chiral Substrate Key Reaction Stereochemical Model Diastereoselectivity
N,N-dibenzyl-L-phenylalaninal Three-component MAC oxyhomologation Felkin-Anh addition High anti-diastereoselectivity

Asymmetric Catalytic Processes

Asymmetric catalysis offers a direct and atom-economical approach to chiral molecules. Organocatalysis, transition metal catalysis, and biocatalysis have all been successfully employed for the synthesis of chiral γ-amino alcohols.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool in asymmetric synthesis. libretexts.org L-proline, a naturally occurring amino acid, is a widely used and effective organocatalyst for various asymmetric transformations, including Mannich and Michael reactions, which can be adapted for the synthesis of chiral amino compounds. libretexts.orgwikipedia.orgnih.gov

The catalytic cycle of proline often involves the formation of a chiral enamine or iminium intermediate. libretexts.orgwikipedia.org For instance, in a Mannich-type reaction, proline catalyzes the reaction between an aldehyde, an amine, and a ketone. clockss.org This methodology can provide β-amino carbonyl compounds which can be further transformed into γ-amino alcohols. acs.org The stereochemical outcome is controlled by the chiral environment created by the proline catalyst in the transition state. wikipedia.org While direct synthesis of this compound via a one-step proline-catalyzed reaction is not extensively detailed, the fundamental principles of proline catalysis in constructing chiral C-N bonds are well-established and applicable to precursors of this target molecule. clockss.orgacs.org

Table 1: Examples of Proline-Catalyzed Asymmetric Reactions
Reaction TypeSubstratesCatalystProductEnantiomeric Excess (ee)Reference
Mannich Reactionp-Nitrobenzaldehyde, p-Anisidine, Acetone(S)-Prolineβ-Amino Ketone94% acs.org
Michael ReactionAldehydes, trans-β-Nitrostyrenes(S)-Prolinesyn-(R,S)-Michael Adduct- rsc.org
Michael ReactionKetones, trans-β-Nitrostyrenes(S)-Prolinesyn-(S,R)-Michael Adduct- rsc.org

Transition metal catalysis is a highly efficient method for the enantioselective reduction of prochiral ketones and imines. jlu.edu.cn Ruthenium, rhodium, and iridium complexes bearing chiral ligands have been extensively studied for the asymmetric hydrogenation and transfer hydrogenation of various substrates. chemtube3d.comnih.govnih.gov

The asymmetric hydrogenation of γ-amino ketones is a direct route to chiral γ-amino alcohols. jst.go.jp For example, Ru(II) complexes with chiral diphosphine and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in ketone hydrogenation. nih.gov Similarly, rhodium(I) complexes are effective for the asymmetric hydrogenation of β- and γ-amino ketone derivatives. jst.go.jp

Asymmetric transfer hydrogenation, which typically uses isopropanol (B130326) or formic acid as a hydrogen source, offers a practical alternative to high-pressure hydrogenation. acs.orgnih.gov Rhodium and Ruthenium catalysts, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones and imines, yielding chiral alcohols and amines with excellent enantioselectivity. acs.orgresearchgate.net

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation for Chiral Amino Alcohol Synthesis
Catalyst SystemSubstrate TypeReaction TypeProductEnantiomeric Excess (ee)Reference
RhCl(R,R)-TsDPENAryl 2-tert-butylaminoethanonesTransfer Hydrogenationβ-tert-butylamino alcohols97-99% researchgate.net
Ru(II)-amine ligand complexesKetonesHydrogenationSecondary AlcoholsHigh chemtube3d.com
MCCPM-Rhodium(I)γ-Amino Ketone HydrochlorideHydrogenationγ-Amino AlcoholHigh jst.go.jp

Biocatalysis, employing enzymes as catalysts, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. illinois.edu ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.edumdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. illinois.edunih.gov

The synthesis of chiral amines using ω-TAs can be achieved through either kinetic resolution of a racemic amine or, more attractively, through the asymmetric synthesis from a prochiral ketone, which can theoretically achieve a 100% yield. mdpi.com Both (R)- and (S)-selective ω-transaminases are available, allowing for the synthesis of either enantiomer of a target amine. illinois.edu The substrate scope of ω-TAs is broad, accepting a variety of ketones, including those that would be precursors to this compound. mdpi.com Challenges such as unfavorable reaction equilibria are often addressed through process engineering, such as the removal of the ketone byproduct. nih.govmdpi.com

Chemoenzymatic Cascade Synthesis Strategies

A chemoenzymatic cascade for the synthesis of a chiral amino alcohol could involve a chemical step to generate a key intermediate, followed by an enzymatic step to introduce chirality. For instance, a chemical reaction could be used to synthesize a prochiral ketone, which is then asymmetrically aminated in situ by an ω-transaminase. acs.org Alternatively, a multi-enzyme cascade can be employed. For example, the synthesis of 3-amino-1-phenylbutane has been achieved by coupling a transaminase with a pyruvate (B1213749) decarboxylase to shift the reaction equilibrium by removing the pyruvate byproduct. mdpi.com Such strategies are conceptually applicable to the synthesis of this compound, streamlining the synthetic route from simple starting materials. nih.govnih.gov

Resolution of Racemic 4-Amino-4-phenylbutan-1-ol (e.g., Kinetic Resolution)

Resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. Kinetic resolution involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of a slower-reacting enantiomer and a product derived from the faster-reacting enantiomer. youtube.comnih.gov

Enzymatic kinetic resolution is a widely used technique due to the high enantioselectivity of enzymes. wikipedia.org Lipases, for instance, are commonly used to catalyze the enantioselective acylation of racemic alcohols or amines. youtube.comwikipedia.org In the case of racemic 4-Amino-4-phenylbutan-1-ol, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound from the acylated (R)-enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. researchgate.net

To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. researchgate.netacs.org This is often achieved by using a compatible chemical racemization catalyst, such as a ruthenium or palladium complex, alongside the enzyme. acs.org This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net

Advanced Spectroscopic and Stereochemical Characterization of S 4 Amino 4 Phenylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (S)-4-amino-4-phenylbutan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the various methylene (B1212753) protons of the butyl chain, as well as exchangeable protons from the amino and hydroxyl groups.

The five protons on the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The single proton on the carbon bearing the phenyl and amino groups (C4) would appear as a triplet or doublet of doublets around δ 4.1-4.3 ppm, shifted downfield by the adjacent electron-withdrawing groups. The two protons of the methylene group adjacent to the hydroxyl group (C1) are expected around δ 3.6 ppm. The protons on the remaining two methylene groups (C2 and C3) would produce complex multiplets in the δ 1.5-2.0 ppm range. The protons of the -NH₂ and -OH groups are exchangeable and would likely appear as broad singlets.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl-H~ 7.40 - 7.20Multiplet (m)5H
H-4 (CH-N)~ 4.15Triplet (t)1H
H-1 (CH₂-O)~ 3.65Triplet (t)2H
H-3 (CH₂-C4)~ 1.90Multiplet (m)2H
H-2 (C-CH₂-C)~ 1.60Multiplet (m)2H
NH₂VariableBroad Singlet (br s)2H
OHVariableBroad Singlet (br s)1H

Note: This is a table of predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has ten carbon atoms, and due to the chirality, all ten are expected to be chemically distinct. The phenyl group will show four signals: one for the ipso-carbon attached to the butyl chain, two for the ortho and meta carbons, and one for the para carbon. The carbon of the chiral center (C4) would be found around δ 55-60 ppm, while the carbon bearing the hydroxyl group (C1) would be near δ 62 ppm. The other two methylene carbons (C2 and C3) would appear further upfield.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon (Position)Predicted Chemical Shift (δ, ppm)
Phenyl (C-ipso)~ 145
Phenyl (C-ortho, C-meta, C-para)~ 128, 127, 126
C1 (CH₂-O)~ 62
C4 (CH-N)~ 58
C3 (CH₂-C4)~ 38
C2 (C-CH₂-C)~ 28

Note: This is a table of predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). nih.gov For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with the methine proton H-4, confirming the connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. nih.gov This would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹³C spectrum. For instance, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~62 ppm, confirming their assignment as H-1 and C-1, respectively.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₅NO, giving it a molecular weight of 165.23 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 165. A key fragmentation pathway for primary alcohols is the loss of water (H₂O, 18 Da), which would lead to a fragment ion at m/z 147. Another prominent fragmentation is alpha-cleavage. Cleavage of the C-C bond adjacent to the nitrogen atom is particularly favorable. The loss of the propyl alcohol radical (•CH₂CH₂CH₂OH) would generate a highly stable benzylic amine fragment [C₆H₅CHNH₂]⁺ at m/z 106, which would likely be the base peak. Other fragments could arise from the loss of an amino group (•NH₂) or cleavage within the butyl chain.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Identity of Fragment
165[M]⁺ (Molecular Ion)
147[M - H₂O]⁺
106[C₆H₅CHNH₂]⁺ (Base Peak)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Note: This is a table of predicted values. Actual experimental values and relative intensities may vary.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would display several characteristic absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine group would typically appear as two sharp to medium peaks in the same region, around 3350 and 3280 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the aliphatic chain would be just below 3000 cm⁻¹. The spectrum would also show C=C stretching absorptions for the aromatic ring around 1600 and 1450 cm⁻¹, and a C-O stretching band for the primary alcohol around 1050 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3400-3200 (broad)O-H StretchAlcohol
~ 3350 and 3280N-H StretchPrimary Amine
~ 3100-3000C-H StretchAromatic
~ 3000-2850C-H StretchAliphatic
~ 1600, 1450C=C StretchAromatic Ring
~ 1050C-O StretchPrimary Alcohol

Note: This is a table of predicted values. Actual experimental values may vary.

Optical Rotation and Circular Dichroism for Enantiomeric Purity and Absolute Configuration Determination

As a chiral molecule, this compound is optically active, meaning it will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a physical constant that can be measured using a polarimeter. The sign (+ or -) and magnitude of the rotation are characteristic of the enantiomer and can be used to determine its enantiomeric purity. While commercial availability of the (S)-enantiomer confirms its optical activity, a specific rotation value has not been found in the surveyed scientific literature.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide further information on the molecule's absolute configuration. The phenyl group serves as a chromophore, and its interaction with the chiral center at C4 would produce a characteristic CD spectrum (a Cotton effect), which could be compared to theoretical models or related compounds to confirm the (S) configuration. However, no experimental CD data for this compound has been reported in the surveyed literature.

Chromatographic Techniques for Chiral Purity Assessment (e.g., Chiral HPLC, GC)

The assessment of the chiral purity of this compound is predominantly achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most powerful and widely used methods. These techniques separate the enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or by converting them into diastereomers that can be separated on an achiral column.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the enantiomeric purity assessment of compounds like this compound. The separation can be performed directly on a chiral stationary phase or indirectly after derivatization.

Direct Chiral HPLC: In this approach, the enantiomers are resolved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for separating a wide range of chiral compounds, including amino alcohols. For this compound, a typical method would involve a normal-phase separation. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution.

Indirect Chiral HPLC: This method involves the derivatization of the amino and/or hydroxyl groups of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column. While effective, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

A common strategy for enhancing the detectability and resolution of chiral amines and amino alcohols is derivatization with a fluorogenic reagent such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). yakhak.org The resulting NBD derivatives can be effectively separated on polysaccharide-based CSPs. yakhak.org

Illustrative Chiral HPLC Parameters for the Analysis of Derivatized this compound:

ParameterCondition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for determining the enantiomeric purity of volatile compounds. For a polar molecule like this compound, derivatization is typically necessary to increase its volatility and thermal stability. The amino and hydroxyl groups can be acylated, for example, with trifluoroacetic anhydride, to produce a more suitable derivative for GC analysis. The separation is then carried out on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Illustrative Chiral GC Parameters for the Analysis of Derivatized this compound:

ParameterCondition
Column CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split (50:1)

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

While chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography provides the most unambiguous and definitive assignment of the absolute stereochemistry of a chiral molecule. This technique determines the three-dimensional arrangement of atoms in a crystalline solid, thereby revealing the absolute configuration of the chiral center(s).

For a compound like this compound, which may not readily form crystals suitable for X-ray diffraction analysis, it is a common practice to prepare a crystalline derivative. This can be achieved by reacting the amino or hydroxyl group with a suitable reagent to introduce a group that promotes crystallization and often contains a heavy atom to facilitate the structure solution. For instance, derivatization with a substituted benzoic acid or a sulfonic acid can yield stable, crystalline salts or esters.

The process involves the following key steps:

Synthesis of a suitable crystalline derivative: The this compound is reacted to form a derivative, for example, an amide or an ester, which is then purified.

Crystal Growth: Single crystals of the derivative of sufficient size and quality are grown from a suitable solvent system.

X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected electronically.

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the unit cell, from which the positions of the atoms are deduced. The absolute configuration is determined, often using the Flack parameter, which should be close to zero for the correct enantiomer.

Hypothetical Crystallographic Data for a Derivative of this compound:

ParameterValue
Compound (S)-4-(4-Bromobenzamido)-4-phenylbutan-1-ol
Empirical Formula C₁₇H₁₈BrNO₂
Formula Weight 364.24
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 16.3 Å
Volume 1675.5 ų
Z 4
Calculated Density 1.445 g/cm³
Flack Parameter 0.02(3)

The successful determination of the crystal structure of a derivative provides irrefutable proof of the absolute configuration of the chiral center in the parent molecule, this compound.

Applications in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from (S)-4-Amino-4-phenylbutan-1-ol

The versatility of this compound allows for its incorporation into several classes of chiral ligands, each with distinct structural features and catalytic applications.

Oxazoline-Based Ligands (e.g., Pybox Derivatives)

One of the most prominent applications of this compound is in the synthesis of pyridine-2,6-bis(oxazoline) (Pybox) ligands. These C2-symmetric ligands are renowned for their ability to form stable tridentate complexes with various metals, creating a well-defined chiral environment for catalysis.

The synthesis of a Pybox ligand bearing a 2-phenylethyl substituent, derived from (S)-2-Amino-4-phenylbutan-1-ol (an alternative nomenclature for the same compound), has been well-documented. The process typically involves the condensation of 2,6-pyridinedicarbonitrile with two equivalents of the chiral amino alcohol. This reaction is often catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate, and proceeds in a suitable solvent like toluene (B28343) under reflux conditions. The resulting CH₂CH₂Ph-Pybox ligand has proven to be particularly effective in nickel-catalyzed asymmetric Negishi cross-coupling reactions of secondary allylic chlorides with alkylzinc reagents, demonstrating high enantioselectivity and yield.

Table 1: Synthesis of a Pybox Ligand from (S)-2-Amino-4-phenylbutan-1-ol

ReactantsCatalystSolventConditionsProduct
2,6-Pyridinedicarbonitrile, (S)-2-Amino-4-phenylbutan-1-olZinc trifluoromethanesulfonateTolueneReflux2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)oxazol-2-yl]pyridine

Phosphine-Amino Alcohol Ligands

Phosphine-amino alcohol ligands are a class of P,N-bidentate ligands that have shown great potential in a variety of transition metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the reaction of a chiral amino alcohol with a phosphine-containing reagent. While the general synthesis of β-aminophosphine derivatives from amino alcohols is a well-established field, specific examples detailing the synthesis of a phosphine-amino alcohol ligand directly from this compound are not extensively reported in the readily available scientific literature. The typical synthetic strategy would involve the conversion of the hydroxyl group of this compound into a good leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion, or alternatively, the reaction of the amino group with a phosphorus-containing electrophile. These ligands are designed to leverage the distinct electronic properties of the soft phosphorus and hard nitrogen donor atoms to effectively coordinate with a metal center and induce asymmetry in catalytic transformations.

Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or a ketone, are another important class of ligands in coordination chemistry and catalysis. The imine nitrogen and other potential donor atoms within the ligand structure can coordinate with metal ions to form catalytically active complexes. The synthesis of a Schiff base from this compound would involve the reaction of its primary amino group with a suitable carbonyl compound. This would generate a chiral ligand with the stereocenter from the amino alcohol backbone. While the synthesis of Schiff bases from various amino compounds is a common practice, specific and detailed research findings on the synthesis and catalytic applications of Schiff base ligands derived explicitly from this compound are not widely documented in the current body of scientific literature.

Role as Chiral Organocatalysts or Precursors to Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral amino alcohols are a well-known class of organocatalysts, often activating substrates through the formation of hydrogen bonds or by acting as Brønsted acids or bases. While this compound possesses the necessary functional groups to potentially act as a chiral organocatalyst, for instance in aldol (B89426) or Michael reactions, specific studies detailing its direct application in this capacity are not prevalent in the reviewed literature. Similarly, its role as a direct precursor to other small-molecule organocatalysts, beyond the ligand types mentioned above, is an area that warrants further investigation.

Catalytic Enantioselective Reactions Mediated by this compound Derivatives

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from this compound have the potential to be effective in a variety of such transformations.

Asymmetric Additions to Carbonyl Compounds (e.g., Dialkylzinc Additions)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of chiral alcohols. In particular, the addition of dialkylzinc reagents to aldehydes, catalyzed by chiral ligands, has been extensively studied. Chiral amino alcohols and their derivatives are among the most successful catalysts for this transformation. The mechanism is believed to involve the formation of a chiral zinc-alkoxide species, which then coordinates the aldehyde and the dialkylzinc reagent in a stereochemically defined manner, leading to a highly enantioselective alkyl transfer.

Despite the suitability of amino alcohols for this reaction, specific and detailed research findings on the application of ligands derived from this compound in the asymmetric addition of dialkylzinc to carbonyl compounds are not readily found in the surveyed scientific literature. However, based on the performance of structurally similar amino alcohol-derived ligands, it is highly probable that derivatives of this compound would also serve as effective catalysts for this important transformation, offering a valuable tool for the synthesis of enantioenriched secondary alcohols. Further research in this specific area would be beneficial to fully explore the catalytic potential of this chiral building block.

Asymmetric Hydrogenations

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, with catalysts often employing chiral ligands to achieve high levels of stereocontrol. Chiral amino alcohols are a well-established class of precursors for the synthesis of effective ligands for various transition metal-catalyzed hydrogenations, including those based on ruthenium, rhodium, and iridium. nih.govorganic-chemistry.orgnih.gov These ligands can coordinate to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

However, a detailed search of scholarly articles and chemical databases did not yield specific examples of ligands derived directly from this compound being utilized in asymmetric hydrogenation reactions. Consequently, no data tables of specific substrates, catalysts, enantiomeric excesses (ee), or turnover numbers (TONs) can be provided for this particular compound in this context.

Asymmetric Aminocarbonylation Reactions

Asymmetric aminocarbonylation is a valuable transformation for the synthesis of chiral amides and other nitrogen-containing carbonyl compounds. The development of effective chiral catalysts is crucial for the advancement of this methodology. Chiral phosphine (B1218219) and phosphite (B83602) ligands, often synthesized from chiral precursors, have been successfully employed in these reactions. nih.govrsc.org

Despite the general utility of chiral amino alcohols in ligand synthesis, there is no specific information available in the reviewed literature regarding the application of this compound or its derivatives as ligands in asymmetric aminocarbonylation reactions. As a result, no research findings or data tables detailing its performance in such catalytic systems can be presented.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the stereoselective synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. researchgate.netresearchgate.net Both metal-based catalysts with chiral ligands and organocatalysts derived from chiral molecules have been extensively developed for this transformation. Chiral amino alcohols can serve as precursors for both types of catalysts. organic-chemistry.org

A thorough literature search, however, did not uncover any specific instances of this compound being used to generate catalysts for asymmetric Mannich reactions. Therefore, no detailed research findings, including catalyst loading, substrate scope, diastereoselectivity, or enantioselectivity, can be reported for this compound in this application.

Mechanisms of Chiral Induction in Catalytic Systems

The mechanism of chiral induction in asymmetric catalysis is fundamentally dependent on the specific structure of the chiral ligand or catalyst and its interaction with the metal center and the substrate. In general, for catalysts derived from chiral amino alcohols, the stereochemical outcome is dictated by the creation of a well-defined chiral pocket around the active site.

This chiral environment is formed by the spatial arrangement of the substituents on the chiral ligand. During the catalytic cycle, the substrate coordinates to the metal center in a conformation that minimizes steric hindrance with the bulky groups of the ligand. This preferential coordination geometry orients the substrate for the subsequent bond-forming step to occur selectively on one of its prochiral faces, leading to the formation of the product with a high degree of enantiomeric excess. The specific interactions, such as hydrogen bonding or π-π stacking, between the ligand, substrate, and metal can further enhance the rigidity of the transition state and, consequently, the enantioselectivity.

Without specific examples of catalytic systems employing ligands derived from this compound for the aforementioned reactions, a detailed and specific mechanism of chiral induction involving this compound cannot be delineated. The precise way in which the phenyl and hydroxymethyl groups of this particular amino alcohol would influence the stereochemical outcome in a catalytic reaction remains a subject for future research.

Applications As Chiral Building Blocks in Complex Organic Synthesis

Construction of Chiral Heterocycles (e.g., Substituted Pyrrolidines, Tetrahydrofurans)

The 1,4-amino alcohol structure of (S)-4-Amino-4-phenylbutan-1-ol makes it a suitable precursor for the synthesis of chiral five-membered heterocycles such as substituted pyrrolidines and tetrahydrofurans.

Substituted Pyrrolidines: Intramolecular cyclization of this compound can lead to the formation of chiral 2-phenylpyrrolidine (B85683) derivatives. This transformation typically requires the activation of the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amino group. The stereochemistry at the C4 position of the starting material would direct the stereochemistry of the resulting pyrrolidine.

A general synthetic approach is outlined in the table below:

StepReactionReagents and ConditionsProduct
1Hydroxyl Group ActivationTsCl, pyridine (B92270) or MsCl, Et3N(S)-4-Amino-4-phenylbutyl-1-tosylate/mesylate
2Intramolecular CyclizationBase (e.g., NaH)(S)-2-Phenylpyrrolidine derivative

Tetrahydrofurans: While less direct, the synthesis of chiral tetrahydrofurans from this compound would involve the replacement of the amino group with a hydroxyl group, a transformation that can be challenging to achieve with retention of stereochemistry. A more plausible, albeit multistep, route would involve the protection of the amine, followed by stereospecific functional group interconversion.

Incorporation into Natural Product Synthesis

Chiral building blocks like this compound are fundamental for the total synthesis of complex natural products. While specific examples of its use in this context are not readily found in the literature, its structure is a fragment of various alkaloids and other nitrogen-containing natural products. A synthetic chemist could envision using this compound to introduce a specific stereocenter and a functionalized side chain in a convergent synthesis.

Formation of Chiral Scaffolds for Drug Discovery Research (excluding clinical data)

In medicinal chemistry, the development of novel chiral scaffolds is crucial for exploring new chemical space in drug discovery. This compound can be used to generate a variety of chiral scaffolds. For instance, its amino and hydroxyl groups can be used as handles to attach different pharmacophoric groups, creating a library of diverse compounds for biological screening.

The inherent chirality of the molecule is a key feature, as different enantiomers of a drug often exhibit different pharmacological activities. The phenyl group also provides a site for further functionalization through aromatic substitution reactions, allowing for the fine-tuning of a potential drug candidate's properties. The development of such scaffolds is a key area of research for identifying new lead compounds for a variety of therapeutic targets.

Synthetic Derivatization and Analogues of S 4 Amino 4 Phenylbutan 1 Ol

N-Alkylation and Acylation Strategies

The primary amine group in (S)-4-Amino-4-phenylbutan-1-ol is a key site for modification through alkylation and acylation reactions. These transformations introduce new substituents to the nitrogen atom, which can significantly alter the compound's physical, chemical, and biological properties.

N-Alkylation: The introduction of alkyl groups to the amino moiety can be achieved through various synthetic methods. While specific literature on the N-alkylation of this compound is not extensively detailed, general strategies for the alkylation of primary amines are well-established. These typically involve reaction with alkyl halides or reductive amination with aldehydes or ketones. The primary amine can undergo such reactions to form derivatives with modified biological activity smolecule.com.

N-Acylation: Acylation of the amino group to form amides is another fundamental derivatization strategy. This is typically accomplished by treating the amine with acyl chlorides, anhydrides, or carboxylic acids (often activated with a coupling agent). These reactions allow for the incorporation of a wide array of acyl groups, from simple acetyl groups to more complex moieties. The primary amine of this compound can be acylated to synthesize various derivatives smolecule.com.

O-Protection and Functionalization of the Hydroxyl Group

The primary hydroxyl group is another versatile handle for synthetic modification. Its reactivity allows for protection, to prevent unwanted side reactions elsewhere in the molecule, or for functionalization to create new analogues.

O-Protection: In multi-step syntheses, it is often necessary to temporarily block the hydroxyl group. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and esters. For instance, in the synthesis of related diamino-phenylbutan-ol structures, the hydroxyl group is protected as a TBDMS ether nih.govunica.it. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

O-Functionalization: The hydroxyl group can be converted into other functional groups to generate analogues. Key reactions include its conversion to ethers or esters smolecule.com. For example, esterification with a carboxylic acid or its derivative would yield an ester analogue.

Transformations of the Amino Group (e.g., Diazotization, Amidation)

Beyond alkylation and acylation, the amino group can undergo other important chemical transformations.

Amidation: As mentioned in section 7.1, the formation of amides is a common derivatization. In the context of related compounds like 1,3-diamino-4-phenylbutan-2-ol, amides are key structural motifs in therapeutically important molecules nih.govunica.it.

Diazotization: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry. However, for aliphatic primary amines like the one in this compound, the resulting aliphatic diazonium salt is typically unstable and readily decomposes. Detailed studies specifically applying diazotization to this compound are not readily found in the surveyed literature.

Synthesis of Stereoisomers and Diastereomers for Comparative Studies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the synthesis of stereoisomers, such as the (R)-enantiomer and various diastereomers, is essential for comparative biological evaluation.

Currently, specific published synthetic routes for the (R)-enantiomer or other diastereomers of 4-Amino-4-phenylbutan-1-ol for comparative purposes are not available in the searched scientific literature. The synthesis of related chiral molecules, such as (R)-4-hydroxy-4-phenylbutan-2-one, has been achieved via enantioselective aldol (B89426) reactions, suggesting a potential strategic approach for accessing different stereoisomers researchgate.net.

Creation of Conjugates with Other Chiral Moieties

Conjugating this compound with other chiral molecules, such as amino acids, peptides, or other pharmacophores, can lead to new chemical entities with unique properties. The amino and hydroxyl groups provide convenient attachment points for such conjugations. For example, the amino group could be coupled with the carboxylic acid of an amino acid to form a new amide bond, creating a chiral peptide-like conjugate. However, specific examples of such conjugates derived from this compound have not been detailed in the reviewed literature.

Green Chemistry Approaches in the Synthesis and Application of S 4 Amino 4 Phenylbutan 1 Ol

Development of Environmentally Benign Synthetic Routes

Traditional chemical syntheses of chiral amino alcohols often rely on stoichiometric reagents, harsh reaction conditions, and the use of hazardous solvents, leading to significant environmental impact. In contrast, modern synthetic routes are being designed with green chemistry principles at their core, focusing on atom economy, the use of renewable feedstocks, and the reduction of waste streams.

One promising approach involves the use of catalytic asymmetric methods, which can replace classical resolutions of racemates that have a maximum theoretical yield of only 50%. For instance, patents have described novel synthesis processes for related compounds like 4-phenyl-1-butanol (B1666560) from readily available starting materials such as tetrahydrofuran, employing catalytic reactions that are claimed to be more environmentally friendly due to simpler operations and milder conditions. nih.gov Another strategy focuses on the catalytic isomerization of readily available diols followed by aminative catalytic hydrogenation, offering a more direct and efficient pathway to amino alcohols. researchgate.net

Chemoenzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical catalysis, represent a powerful strategy for developing environmentally benign syntheses. documentsdelivered.com For example, the synthesis of L-phenylalanine, a precursor to phenylalaninol derivatives, has been achieved through novel methods that offer improvements over classical approaches. nih.gov These advancements pave the way for greener synthetic pathways to (S)-4-Amino-4-phenylbutan-1-ol by providing more sustainable access to key intermediates.

Use of Biocatalysis for Enhanced Selectivity and Reduced Waste

Biocatalysis has emerged as a powerful tool in green chemistry, offering unparalleled selectivity and specificity under mild reaction conditions. Enzymes, being biodegradable and derived from renewable resources, are inherently green catalysts. mdpi.com Their application in the synthesis of chiral amines and amino alcohols, including this compound, has been a major focus of research.

Transaminases (TAs), particularly ω-transaminases, are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov This approach allows for the direct formation of the desired enantiomer with high enantiomeric excess (ee), often exceeding 99%, and high conversion rates. researchgate.net The use of whole-cell biocatalysts containing transaminases can be particularly advantageous, as it eliminates the need for enzyme purification and can facilitate cofactor regeneration. mdpi.com

The following table illustrates the effectiveness of a transaminase from Vibrio fluvialis JS17 in the asymmetric synthesis of a related chiral amine, (S)-1-methyl-3-phenylpropylamine, from benzylacetone.

Amino AcceptorConcentration (mM)Amino DonorYield (%)Enantiomeric Excess (ee, %)
Benzylacetone25L-Alanine (300 mM)90.2>99

Data from a study on the asymmetric synthesis of chiral amines using ω-transaminase from Vibrio fluvialis JS17. mdpi.com

Another important class of enzymes for the synthesis of chiral amino alcohols are dehydrogenases. Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. rsc.org Furthermore, kinetic resolution of racemic amines using enzymes like lipases or transaminases is another established biocatalytic strategy to obtain enantiomerically pure amines.

The table below shows the results of the kinetic resolution of racemic 1-phenylpropan-2-amine using an immobilized (R)-transaminase, demonstrating the high enantiomeric excess achievable for the remaining (S)-enantiomer.

SubstrateBiocatalystConversion (%)Enantiomeric Excess of (S)-amine (%)
rac-1-phenylpropan-2-amineImmobilized (R)-TA>48>95

Data from a study on the synthesis of enantiopure 1-phenylpropan-2-amines using transaminases. researchgate.net

Solvent-Free or Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Consequently, there is a strong drive to develop synthetic methods that operate in greener media, such as water, or under solvent-free conditions.

The use of aqueous media in organic synthesis is highly desirable due to the low cost, non-flammability, and environmental benignity of water. Research has demonstrated the feasibility of performing reactions such as the Clauson-Kaas pyrrole (B145914) synthesis, a reaction relevant to derivatives of L-phenylalaninol, in aqueous conditions, offering a greener alternative to traditional methods that use organic solvents. The synthesis of various chiral compounds, including amino alcohols, has also been successfully carried out in aqueous environments, often with the aid of surfactants or co-solvents to overcome solubility issues.

Solvent-free reactions represent an even greener approach, as they eliminate the need for any solvent, thereby reducing waste and simplifying product purification. The asymmetric aldol (B89426) reaction to produce (R)-4-hydroxy-4-phenylbutan-2-one, a related ketol, has been successfully performed under solvent-free conditions using a recyclable organocatalyst. This approach not only minimizes environmental impact but can also lead to increased reaction rates and higher product yields. The development of solvent-free asymmetric catalytic reactions is a rapidly growing area of research with significant potential for the synthesis of chiral building blocks like this compound.

Catalyst Recycling and Immobilization Strategies

The use of expensive and often toxic heavy metal catalysts is a significant concern in chemical synthesis. Green chemistry seeks to address this by developing methods for catalyst recycling and immobilization, which not only reduces costs but also minimizes the release of potentially harmful substances into the environment.

Recyclable catalysts, such as those supported on polymers or other solid matrices, can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. For instance, rhodium catalysts have been developed for the asymmetric synthesis of chiral phenols in ethanol, a relatively green solvent, with the catalyst being recyclable through simple flash chromatography. Similarly, PEG-supported chiral amino alcohols have been synthesized and used as recyclable catalysts in asymmetric reactions. nih.gov

The following table provides an example of the recyclability of a chiral ionic liquid catalyst in an asymmetric Diels-Alder reaction, showcasing the potential for maintaining high yield and enantioselectivity over multiple cycles.

CycleYield (%)Enantiomeric Excess (ee, %)
19288
29088
38987
48887
58786
68586
78586

Data from a study on a recyclable proline-modified imidazolium-based chiral ionic liquid catalyst. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

The future synthesis of (S)-4-Amino-4-phenylbutan-1-ol and its derivatives is poised to move beyond traditional methods, embracing more efficient, sustainable, and atom-economical strategies. Research will likely focus on chemoenzymatic and biocatalytic routes that offer high enantioselectivity under mild conditions.

One promising avenue is the use of engineered enzymes. frontiersin.org Amine dehydrogenases (AmDHs), for instance, can be tailored through directed evolution to catalyze the asymmetric reductive amination of corresponding hydroxy-ketone precursors. frontiersin.org This biotechnological approach offers a green alternative to conventional chemical methods, which often rely on stoichiometric reducing agents or heavy metal catalysts. frontiersin.org Future work could involve developing a specific AmDH or other enzymes like transaminases for the large-scale, cost-effective production of this compound.

Another key area for exploration is the application of modern catalytic asymmetric reactions. Methods such as the ruthenium-catalyzed hydroamination of racemic allylic alcohols via a hydrogen-borrowing process could provide a novel route to chiral γ-amino alcohols. liv.ac.uk Similarly, copper-catalyzed hydroamination strategies present an efficient way to construct 1,3-amino alcohols from unprotected allylic alcohols with high regio- and enantioselectivity. nih.gov Adapting these cutting-edge catalytic systems for the synthesis of the target compound represents a significant direction for future synthetic research.

Table 1: Potential Novel Synthetic Strategies
Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Engineered Amine Dehydrogenase (AmDH) BiocatalysisAsymmetric reductive amination of a hydroxy-ketone precursor.High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign (uses ammonia, produces water). frontiersin.org
Asymmetric Hydrogen-Borrowing CatalysisRuthenium-catalyzed hydroamination of racemic secondary allylic alcohols.Broad substrate scope, excellent enantioselectivities, atom-economical. liv.ac.uk
Copper-Catalyzed HydroaminationAsymmetric hydroamination of unprotected allylic alcohols.Uses commercially available starting materials, excellent regioselectivity, one-step process. nih.gov
Multi-enzyme CascadesCombination of enzymes (e.g., transaminase and ketoreductase) in a one-pot reaction.High efficiency, reduces intermediate purification steps, mimics natural metabolic pathways. nih.gov

Design of Advanced Ligands and Organocatalysts

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group, makes it an ideal scaffold for the design of novel ligands and organocatalysts. researchgate.net Future research will likely focus on the systematic modification of its structure to fine-tune steric and electronic properties for specific asymmetric transformations.

Derivatization of the amino and hydroxyl groups can lead to a diverse library of chiral ligands for transition-metal catalysis. For example, conversion into phosphoramidates or phosphinamides could yield ligands for the asymmetric reduction of ketones. rug.nl Furthermore, incorporating the this compound backbone into well-established ligand frameworks, such as ProPhenol, could lead to highly effective catalysts for reactions like asymmetric aldol (B89426) additions to generate β-hydroxy-α-amino esters. acs.org

In the realm of organocatalysis, the compound itself or its simple derivatives can act as catalysts for various C-C bond-forming reactions. researchgate.netnih.gov Research could explore its efficacy in promoting Michael additions, Diels-Alder reactions, and aldol condensations. By modifying the substituents on the phenyl ring or the nitrogen atom, researchers can create a panel of catalysts and investigate the structure-activity relationship to optimize enantioselectivity. nih.gov

Table 2: Proposed Catalyst Modifications and Applications
Catalyst TypeStructural ModificationTarget Asymmetric ReactionPotential OutcomeReferences
OrganocatalystN-alkylation or N-acylation of the amino group.Michael Addition, Aldol ReactionEnhanced stereocontrol through steric hindrance and hydrogen bonding. researchgate.net
Transition-Metal LigandConversion of -OH and -NH2 groups to phosphoramidates.Asymmetric Borane (B79455) Reduction of KetonesHigh enantiomeric excess (up to 95% ee) in the synthesis of chiral alcohols. rug.nl
Bifunctional CatalystIntroduction of a thiourea (B124793) moiety on the amino group.Diels-Alder CycloadditionActivation of dienophile via dual hydrogen bonding. nih.gov
ProPhenol-type LigandIncorporation into a pyrrolidine-based ProPhenol scaffold.Asymmetric Aldol Reaction of Glycine Schiff BasesSynthesis of syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. acs.org

Applications in Emerging Areas of Chiral Synthesis

The value of this compound extends to its use as a chiral building block for the synthesis of complex, high-value molecules and as a precursor to catalysts that enable novel transformations. Future applications will capitalize on its stereodefined structure to access important pharmaceutical intermediates and other biologically active compounds.

One emerging area is its use in multi-component reactions. For instance, catalysts derived from this amino alcohol could be employed in Petasis borono-Mannich reactions to afford other structurally diverse chiral amino alcohols. chemrxiv.org Another significant application is in cascade reactions, where a single catalyst orchestrates multiple transformations in one pot. nih.gov An organocatalyst derived from this compound could, for example, facilitate a Michael addition followed by an intramolecular cyclization, rapidly building molecular complexity.

Furthermore, derivatives of this compound are valuable intermediates for pharmacologically relevant scaffolds. For example, the structurally related 1,3-diamino-4-phenylbutan-2-ol core is found in several potent HIV protease inhibitors. nih.gov Future research could focus on developing efficient synthetic routes from this compound to these and other complex drug targets, leveraging its pre-existing stereocenter to control the stereochemistry of the final product.

Advanced Computational Modeling for Predictive Synthesis and Catalysis

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic routes and catalysts. Future research on this compound will greatly benefit from the integration of advanced computational modeling to predict reaction outcomes and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and understand the origins of stereoselectivity. chemrxiv.orgresearchgate.net By modeling the transition states of a reaction catalyzed by a derivative of this compound, researchers can identify key non-covalent interactions, such as hydrogen bonds, that govern the stereochemical outcome. chemrxiv.org This insight allows for the rational design of more effective catalysts. For example, if modeling reveals that a specific steric or electronic feature would stabilize the desired transition state, a new ligand incorporating that feature can be designed and synthesized.

Beyond mechanistic studies, computational tools for virtual screening can be used to rapidly evaluate a large library of potential catalysts derived from the parent compound. nih.gov Software platforms can predict the enantiomeric excess for a given reaction, allowing researchers to prioritize the most promising catalyst candidates for synthesis and experimental validation. nih.gov This predictive approach saves significant time and resources compared to traditional trial-and-error screening, paving the way for the rapid discovery of next-generation catalysts for asymmetric synthesis.

Q & A

Q. What are the recommended methods for synthesizing (S)-4-Amino-4-phenylbutan-1-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, Fmoc-protected intermediates (e.g., Fmoc-4-(4-aminophenyl)butanoic acid) are effective for controlling stereochemistry during peptide coupling or amine protection steps . Chiral resolution via HPLC with a cellulose-based column or enzymatic kinetic resolution may further enhance enantiomeric purity. Post-synthesis validation using polarimetry or chiral shift reagents in NMR is critical to confirm stereochemical integrity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity, referencing pharmacopeial impurity standards (e.g., EP impurity profiles for related amines) .
  • NMR : ¹H/¹³C NMR and DEPT-135 experiments verify structural motifs (e.g., phenyl group integration at δ 7.2–7.4 ppm and hydroxyl/amine proton signals).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 180.138).

Q. What biochemical pathways or targets should be prioritized for initial screening of this compound?

  • Methodological Answer : Prioritize pathways where structurally similar amines (e.g., 4-aminobutanol derivatives) show activity, such as:
  • Apoptosis : Caspase-3/7 activation assays or mitochondrial membrane potential assays .
  • GPCR Signaling : Screen for activity against serotonin (5-HT) or adrenergic receptors using calcium flux or cAMP assays .
  • Epigenetics : Histone deacetylase (HDAC) inhibition assays, given the amine group’s potential metal-binding properties.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the biological activity of this compound?

  • Methodological Answer : Discrepancies often arise from differences in receptor-binding models. For example:
  • Hybrid Modeling : Combine molecular docking (e.g., AutoDock Vina) with functional assays (e.g., heterologous receptor expression in HEK293 cells) to validate binding hypotheses .
  • Data Triangulation : Cross-reference results from diverse datasets (e.g., agonist profiles from multiple receptors, as in Saito et al.’s multi-receptor screening approach) to identify context-dependent activity .
  • Error Analysis : Quantify variability in computational parameters (e.g., force field selection) and experimental conditions (e.g., buffer pH effects on amine protonation) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating JAK/STAT signaling?

  • Methodological Answer :
  • Kinetic Studies : Time-resolved phospho-STAT1/3 Western blotting to track pathway activation/inhibition.
  • Gene Knockdown : siRNA targeting JAK2 or STAT3 in cell lines (e.g., HepG2) to assess dependency.
  • Structural Probes : Co-crystallization with JAK2 kinase domain or NMR titration to map binding interactions. Reference similar studies on amino alcohol kinase inhibitors .

Q. What methodological frameworks improve reliability when analyzing dose-response data for this compound in cytotoxicity assays?

  • Methodological Answer :
  • Statistical Rigor : Use nonlinear regression (e.g., four-parameter logistic model) for IC50 determination, validated via bootstrapping .
  • Replication : Triplicate technical replicates + independent biological repeats (n ≥ 3) to control for plate-to-plate variability.
  • Control Benchmarks : Compare to established cytotoxic agents (e.g., doxorubicin) and include vehicle controls to normalize solvent effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solvent Screening : Systematically test solubility in buffered solutions (pH 4–9) and polar aprotic solvents (DMSO, DMF) using nephelometry or UV-Vis turbidity assays.
  • Counterion Effects : Evaluate salt forms (e.g., hydrochloride) to enhance aqueous solubility, as seen in related amino alcohols .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy differences between enantiomers to explain solubility disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.